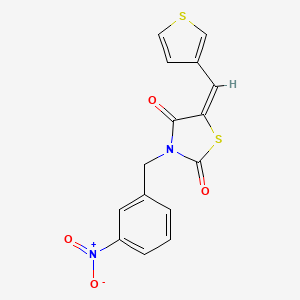![molecular formula C19H24N2OS B5130095 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5130095.png)
1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine, also known as BPTP, is a chemical compound that has been studied extensively for its potential therapeutic uses. BPTP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including antitumor, antiviral, and antifungal properties.
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In the case of antiviral activity, this compound has been shown to inhibit the replication of HIV by blocking the activity of the viral protease enzyme.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and inhibit the activity of certain signaling pathways involved in cell proliferation and survival. This compound has also been found to induce apoptosis in cancer cells by activating caspase enzymes. In the case of antiviral activity, this compound has been shown to inhibit the replication of HIV by blocking the activity of the viral protease enzyme.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine. One potential direction is the development of new derivatives of this compound with improved activity and reduced toxicity. Another direction is the investigation of the mechanism of action of this compound in greater detail, particularly in the case of its antiviral activity against HIV. Finally, the potential therapeutic uses of this compound in other fields, such as antifungal therapy, could also be explored.
Métodos De Síntesis
The synthesis of 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine involves the reaction between 1-benzylpiperazine and 5-propyl-3-thiophenecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine has been studied for its potential therapeutic uses in various fields. In the field of oncology, this compound has been found to exhibit antitumor activity against a range of cancer cell lines, including lung, breast, and colon cancer cells. This compound has also been studied for its antiviral properties, particularly against the human immunodeficiency virus (HIV). In addition, this compound has been found to exhibit antifungal activity against various fungal strains.
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-propylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-2-6-18-13-17(15-23-18)19(22)21-11-9-20(10-12-21)14-16-7-4-3-5-8-16/h3-5,7-8,13,15H,2,6,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQKUDZLVIUXJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5130013.png)

![ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B5130043.png)

![5-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5130064.png)
![N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5130072.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5130073.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide)](/img/structure/B5130080.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-methylbenzene](/img/structure/B5130083.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5130087.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B5130103.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5130112.png)
